![molecular formula C18H13BrN2S B2482496 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 477864-54-3](/img/structure/B2482496.png)

10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves multiple steps, including reactions with n-butyllithium and various electrophiles. Pasutto and Knaus (1979) described reactions of 10H-pyrido[3,2-b][1,4]benzothiazines with n-butyllithium, leading to a variety of derivatives through reactions with acyl and sulfonyl chlorides (Pasutto & Knaus, 1979).

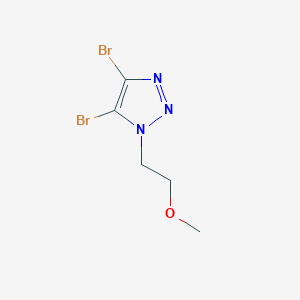

Molecular Structure Analysis

The molecular structure of pyrido[3,2-b][1,4]benzothiazine derivatives reveals interesting aspects regarding their conformation and electronic structure. Jovanovic et al. (1985) investigated the molecular structure and 13C chemical shift assignments of 10-(2′-pyridyl)pyrido[3,2-b][1,4]benzothiazine using a model compound, highlighting the orientation and electronic interactions within the molecule (Jovanovic et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine derivatives are diverse, including reactions with electrophiles and nucleophiles, leading to various functionalized products. Pasutto and Knaus (1978) detailed some reactions of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine-n-butyllithium adduct with electrophiles, demonstrating the versatility of these compounds in synthetic chemistry (Pasutto & Knaus, 1978).

Physical Properties Analysis

The physical properties of pyrido[3,2-b][1,4]benzothiazine derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure of a related compound, N-(4-bromobenzylidene)-N′-(2-pyridyl) hydrazine Schiff base molecule, was studied by Tunç et al. (2012), providing insight into the molecular conformation and intermolecular interactions (Tunç et al., 2012).

Chemical Properties Analysis

The chemical properties of 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine and its derivatives, including reactivity, stability, and functional group transformations, are essential for their application in synthesis and other chemical processes. Studies such as those by Ames and Griffiths (1970) on the methylation of related compounds provide valuable information on the chemical behavior and potential reactivity patterns of these molecules (Ames & Griffiths, 1970).

Scientific Research Applications

Chemical Reactions and Derivatives

10H-pyrido[3,2-b][1,4]benzothiazines, including derivatives like 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine, have been studied for various chemical reactions. Pasutto and Knaus (1979) explored the reactions of 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazines with n-butyllithium and acyl and sulfonyl chlorides, resulting in products like 1,2-dihydropyridines and 4-substituted derivatives (Pasutto & Knaus, 1979).

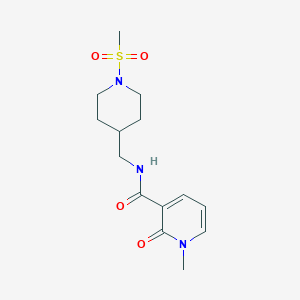

Antibacterial Applications

Cecchetti et al. (1987) synthesized a series of pyridobenzothiazine acid derivatives, evaluating their in vitro antibacterial activity against various pathogens. These compounds showed potent activities against both Gram-positive and Gram-negative bacteria (Cecchetti et al., 1987).

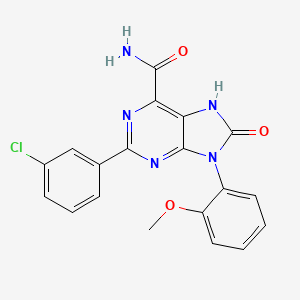

Anticancer Potential

Onoabedje et al. (2019) reported the synthesis and in silico anticancer activity of new 3-amido derivatives of 3-chloro-10H-pyrido[3,2-b][1,4]benzothiazine. Molecular docking studies revealed good interaction with cancer receptors, indicating potential anticancer applications (Onoabedje et al., 2019).

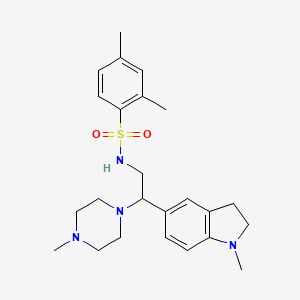

Analgesic Activity

Warren and Knaus (1987) synthesized pyridine and reduced pyridine analogues of 10H-pyrido[3,4-b][1,4]benzothiazines, showing significant analgesic activity, indicating potential applications in pain management (Warren & Knaus, 1987).

properties

IUPAC Name |

10-[(4-bromophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2S/c19-14-9-7-13(8-10-14)12-21-15-4-1-2-5-16(15)22-17-6-3-11-20-18(17)21/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWSDOFOOLESEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)

![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)

![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)

![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)

![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)